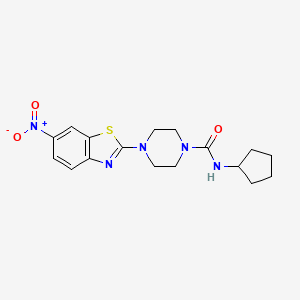

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S/c23-16(18-12-3-1-2-4-12)20-7-9-21(10-8-20)17-19-14-6-5-13(22(24)25)11-15(14)26-17/h5-6,11-12H,1-4,7-10H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGONHGQXTHVRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole core. Common synthetic routes include:

Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.

Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.

Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.

Microwave irradiation: This method accelerates the reaction process and improves yields.

One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently.

Chemical Reactions Analysis

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The benzothiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Scientific Research Applications

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of tuberculosis and other infectious diseases.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that further enhance its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Nitrobenzothiazole Derivatives

2-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]carbonyl}phenyl acetate (Compound 39)

- Structure : Shares the 6-nitro-1,3-benzothiazole core but replaces the piperazine-carboxamide with a phenyl acetate group.

- Activity : Exhibits potent antiamoebic activity (IC₅₀ = 0.297 µM), surpassing metronidazole .

- Key Difference : The absence of the piperazine moiety may reduce versatility in targeting enzymes compared to the cyclopentyl-piperazine-carboxamide structure.

LMWPTP Inhibitor (Cpd E)

Piperazine-Carboxamide Derivatives

Autotaxin Inhibitor (SMILES: CID in )

- Structure: Features a piperazine-carboxamide scaffold with a quinazolinone substituent instead of nitrobenzothiazole.

- Activity : Demonstrates high potency against rat Autotaxin (IC₅₀ = 0.0215 µM), indicating the piperazine-carboxamide framework enhances enzyme affinity .

- Key Difference: The quinazolinone moiety may improve binding specificity compared to the nitrobenzothiazole group.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

Substituent-Modified Analogues

N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

- Structure : Replaces the nitro group with a methylsulfonyl substituent.

- Properties : Higher molecular weight (408.5 g/mol) compared to the nitro analogue, likely altering solubility and electronic effects .

- Implication : Sulfonyl groups may enhance metabolic stability but reduce electrophilic reactivity critical for nitro-based mechanisms.

Quinazolinone-Piperazine Derivatives (A1–A6, A25–A30)

- Structure: Substitutes benzothiazole with quinazolinone while retaining the piperazine-carboxamide backbone.

- Physical Properties : Melting points range from 189.5°C to 202.8°C, influenced by halogen substituents (e.g., fluoro, chloro) on the aryl group .

- Synthetic Insight : Demonstrates that substituents on the piperazine ring modulate crystallinity and yield (45–57%), guiding optimization strategies for the target compound.

Comparative Data Table

Key Findings and Implications

- Nitrobenzothiazole Core : Critical for antiparasitic activity (e.g., Compound 39) and enzyme inhibition (e.g., Cpd E) .

- Piperazine-Carboxamide Scaffold : Enhances target versatility, as seen in Autotaxin inhibitors .

- Substituent Effects : Cyclopentyl groups may improve lipophilicity and binding pocket fit, while halogenated aryl groups (e.g., chloro, fluoro) influence physical properties .

Biological Activity

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a cyclopentyl group and a nitrobenzothiazole moiety, which is critical for its biological interactions. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both nitrogen and sulfur atoms, which are known to participate in receptor binding and enzyme interactions.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Cytotoxicity : Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting its potential as an anticancer agent .

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. It selectively inhibits certain carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors .

- Cell Cycle Arrest : Flow cytometry analyses reveal that the compound can cause cell cycle arrest at the G0-G1 phase, indicating its potential to interfere with cellular proliferation mechanisms .

Cytotoxic Activity

The following table summarizes the IC50 values (half-maximal inhibitory concentration) of this compound against various cancer cell lines:

These values indicate that the compound exhibits potent cytotoxicity, particularly against MCF-7 cells, which are commonly used as a model for breast cancer studies.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to increased levels of apoptotic markers in MCF-7 cells, confirming its role as an apoptosis inducer .

- Enzyme Inhibition Analysis : In vitro assays indicated that the compound could inhibit hCA IX with a Ki value of approximately 89 pM, showcasing its potential as a targeted therapy for tumors expressing this enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.